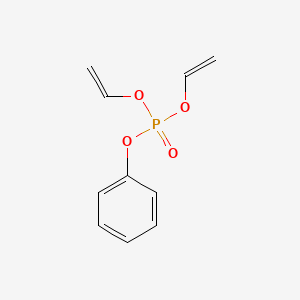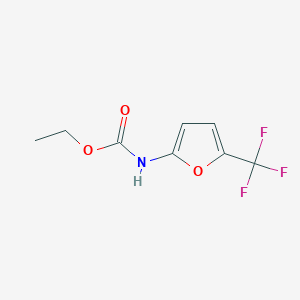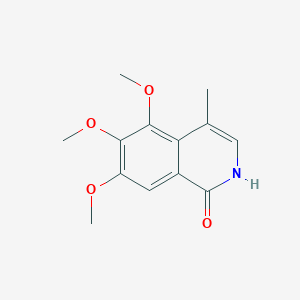
5-(Iodomethyl)-4-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of iodomethyl lactones It is characterized by a five-membered ring structure containing an iodine atom attached to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-4-methyloxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The process involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Iodomethyl)-4-methyloxolan-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced forms.
Applications De Recherche Scientifique
5-(Iodomethyl)-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 5-(Iodomethyl)-4-methyloxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly reactive and can undergo nucleophilic attack by various groups, leading to the formation of the final lactone product. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Fluoromethyl)-4-methyloxolan-2-one
- 5-(Chloromethyl)-4-methyloxolan-2-one
- 5-(Bromomethyl)-4-methyloxolan-2-one
Uniqueness
5-(Iodomethyl)-4-methyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products .
Propriétés
Numéro CAS |
65371-40-6 |
|---|---|
Formule moléculaire |
C6H9IO2 |
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
5-(iodomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-4-2-6(8)9-5(4)3-7/h4-5H,2-3H2,1H3 |
Clé InChI |
DTRWKASCAZTJDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)OC1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


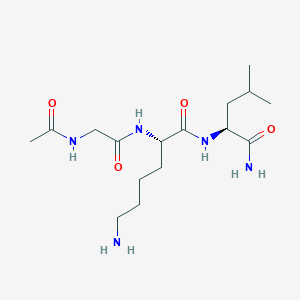
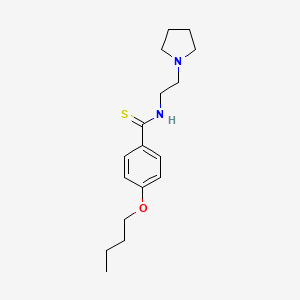
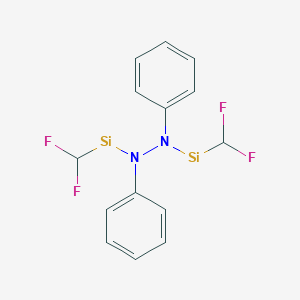
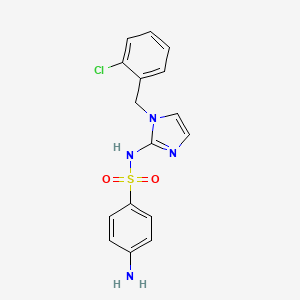
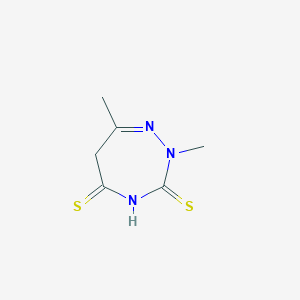

![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)


![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
